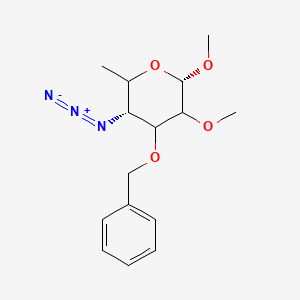
2-Phenoxypyridine-4-carboximidamide hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analytical Chemistry: Reference Standard
2-Phenoxypyridine-4-carboximidamide hydrochloride: is used as a reference standard in analytical chemistry. This compound can be utilized in quantitative analysis by serving as a comparison benchmark in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods .
Medicinal Chemistry: Drug Design
In medicinal chemistry, this compound finds application in the design and development of new drugs. Its structure can be incorporated into novel pharmacophores for the discovery of new therapeutic agents. The compound’s ability to form stable hydrogen bonds due to its imidamide group makes it a valuable scaffold in the synthesis of potential enzyme inhibitors .
Biochemistry: Enzyme Interaction Studies
Biochemists use 2-Phenoxypyridine-4-carboximidamide hydrochloride to study enzyme interactions. The compound’s structural features allow it to bind to active sites of enzymes, making it a useful tool for probing enzyme kinetics and mechanism of action studies. It can help in understanding the biochemical pathways and designing inhibitors for enzymes involved in disease states .
Pharmacology: Pharmacokinetic Analysis
Pharmacologists can employ this compound in pharmacokinetic studies. It can act as a tracer or marker to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its well-defined structure and properties facilitate the tracking of drug movement within biological systems, aiding in the optimization of drug dosing regimens .
Material Science: Organic Synthesis
In material science, 2-Phenoxypyridine-4-carboximidamide hydrochloride is used in organic synthesis to create novel materials. Its reactive groups can participate in various chemical reactions, leading to the formation of new polymers or organic compounds with unique physical and chemical properties suitable for advanced material applications.
Chemical Biology: Molecular Probing
Chemical biologists utilize this compound as a molecular probe. It can be tagged with fluorescent groups or other reporters to visualize biological processes at the molecular level. This application is particularly useful in the study of cell signaling pathways and the interactions between different biomolecules .
Toxicology: Safety Assessment
Toxicologists may use 2-Phenoxypyridine-4-carboximidamide hydrochloride in safety assessment studies. The compound can serve as a model to evaluate the toxicological profile of new chemical entities. Its structural similarity to other pyridine derivatives allows extrapolation of data to predict the safety of related compounds .
Environmental Chemistry: Pollutant Analysis
Lastly, in environmental chemistry, this compound can be applied in the analysis of pollutants. It can act as an internal standard in the detection and quantification of environmental contaminants. Its stability and detectability make it an excellent choice for monitoring the presence of hazardous substances in various ecosystems .
Orientations Futures
Propriétés
IUPAC Name |
2-phenoxypyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c13-12(14)9-6-7-15-11(8-9)16-10-4-2-1-3-5-10;/h1-8H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVDATYSBCCELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypyridine-4-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)




![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)



